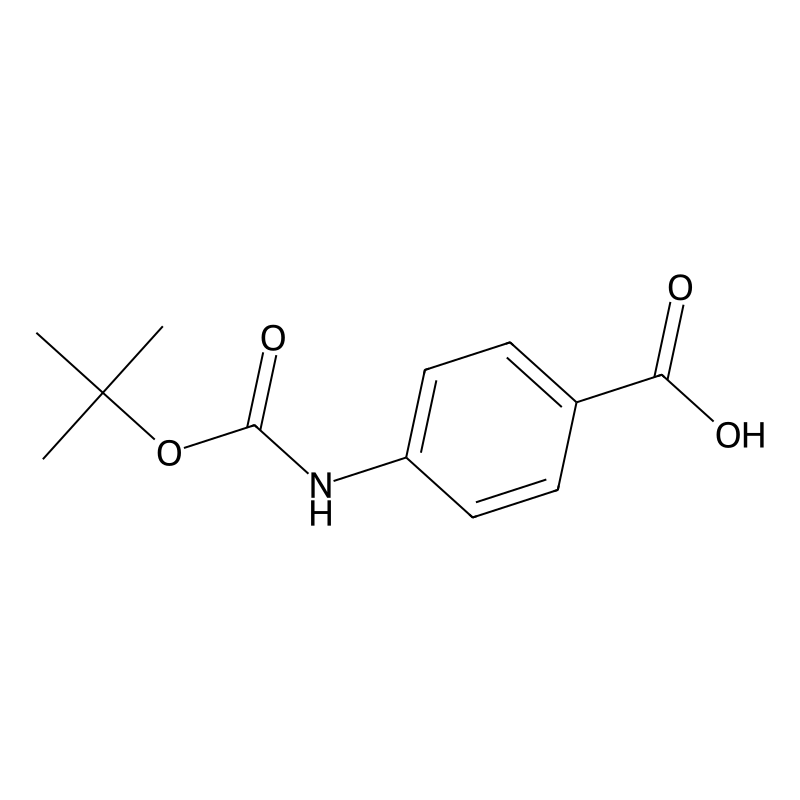

Boc-4-Abz-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

4-((tert-Butoxycarbonyl)amino)benzoic acid, also known as Boc-4-aminobenzoic acid or Boc-4-Abz-OH, finds application as a protected derivative of 4-aminobenzoic acid in organic synthesis. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule. The Boc group can be readily cleaved under acidic conditions to reveal the free amine, enabling further reactions. [, ]

Peptide Synthesis

Boc-4-Abz-OH is a valuable building block in peptide synthesis. The Boc group ensures chemoselective attachment of the amino acid to the growing peptide chain while protecting the amine group from unwanted side reactions. The final deprotection step liberates the amine, allowing for peptide bond formation with the next amino acid in the sequence. [, ]

Medicinal Chemistry

Boc-4-Abz-OH serves as a precursor for the synthesis of various bioactive molecules. The 4-aminobenzoic acid moiety can be incorporated into diverse scaffolds with potential therapeutic applications. By leveraging the protecting group strategy, researchers can introduce other functionalities onto the molecule while maintaining the integrity of the amine group. [, ]

Boc-4-Aminobenzoic Acid, also known as 4-(Boc-amino)benzoic acid, is an organic compound with the molecular formula C₁₃H₁₇N₁O₃. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of para-aminobenzoic acid. This compound is characterized by its white crystalline appearance and has a molecular weight of 237.25 g/mol. The compound is primarily used in peptide synthesis due to its ability to protect amino groups during

- Dust: Inhalation of dust may cause irritation to the respiratory system.

- Skin Contact: Prolonged or repeated contact may cause skin irritation.

- Deprotection Reaction: The Boc group can be removed using trifluoroacetic acid or hydrochloric acid, regenerating the free amine for coupling with other amino acids.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.

- Coupling Reactions: The free amine can couple with activated carboxylic acids to form peptide bonds, facilitating the synthesis of peptides and proteins .

The synthesis of Boc-4-Aminobenzoic Acid typically involves the following steps:

- Starting Material: 4-Aminobenzoic Acid is used as the starting material.

- Protection Reaction: The amino group is protected by reacting 4-Aminobenzoic Acid with tert-butyl carbonate in a suitable solvent (e.g., dichloromethane) under basic conditions.

- Purification: The product is purified through recrystallization or chromatography to obtain Boc-4-Aminobenzoic Acid with high purity .

Boc-4-Aminobenzoic Acid has several applications, including:

- Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis.

- Drug Development: Its derivatives may serve as precursors for pharmaceuticals targeting various biological pathways.

- Fluorescent Probes: Certain derivatives are utilized in fluorescence-based assays for biochemical studies .

Interaction studies involving Boc-4-Aminobenzoic Acid focus on its derivatives and their interactions with biological macromolecules. For instance, ortho-aminobenzoic acid derivatives have been explored as fluorescent probes for protease assays, demonstrating their utility in biochemical research . These studies help elucidate the compound's role in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with Boc-4-Aminobenzoic Acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Boc-2-Aminobenzoic Acid | Similar protecting group | Positioned at ortho position; different reactivity |

| Boc-Glycine | Amino acid derivative | Simpler structure; used for different peptide types |

| Boc-Phenylalanine | Aromatic amino acid | Contains an aromatic side chain; different properties |

Boc-4-Aminobenzoic Acid stands out due to its specific para substitution on the benzene ring, which influences its reactivity and utility in peptide synthesis compared to ortho and meta analogs.

Boc-4-Abz-OH is systematically named 4-[(tert-butoxycarbonyl)amino]benzoic acid. Its molecular formula is $$ \text{C}{12}\text{H}{15}\text{NO}_{4} $$, with a molecular weight of 237.25 g/mol. The compound’s structure consists of a benzoic acid backbone substituted at the para position with a Boc-protected amino group (Figure 1).

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 66493-39-8 | |

| SMILES | CC(C)(C)OC(=O)Nc1ccc(cc1)C(=O)O | |

| InChI Key | ZJDBQMWMDZEONW-UHFFFAOYSA-N | |

| Melting Point | ~200°C (decomposition) |

The Boc group ($$ \text{(CH}3\text{)}3\text{COC(O)} $$) shields the amine functionality during synthetic reactions, enabling precise control over reactivity.

Historical Development and Significance

The development of Boc-4-Abz-OH is rooted in the broader history of protective-group chemistry. The tert-butyloxycarbonyl (Boc) group was first introduced by Louis Carpino in the 1950s as an acid-labile alternative to the benzyloxycarbonyl (Z) group. This innovation addressed the need for reversible amine protection in peptide synthesis, particularly in solid-phase methodologies pioneered by R.B. Merrifield.

Boc-4-Abz-OH emerged as a specialized building block for introducing aromatic amino acid residues into peptides. Its stability under basic conditions and compatibility with benzyl-based side-chain protecting groups made it a staple in early automated peptide synthesizers. A 2013 patent (CN103694142A) further highlighted its utility in synthesizing intermediates like 4-N-Boc-amino cyclohexanone, underscoring its versatility beyond peptide chemistry.

Role in Contemporary Chemical Research

Today, Boc-4-Abz-OH is integral to multiple research domains:

- Peptide Synthesis: The Boc group enables sequential coupling in solid-phase peptide synthesis (SPPS), particularly for incorporating para-aminobenzoic acid derivatives.

- Drug Development: It serves as a precursor in designing protease inhibitors and kinase-targeting molecules, where the aromatic moiety enhances binding affinity.

- Material Science: Researchers exploit its self-assembly properties to create nanostructured materials for drug delivery systems.

The compound’s applications are summarized in Table 1.

Table 1: Modern Applications of Boc-4-Abz-OH

Boc-4-Abz-OH, systematically known as 4-((tert-butoxycarbonyl)amino)benzoic acid, possesses the molecular formula C₁₂H₁₅NO₄ with a molecular weight of 237.25 g/mol [1] [2]. The compound features a benzene ring substituted at the para position with both an amino group protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid functional group [3]. The constitutional formula can be represented as (CH₃)₃CO₂CNHC₆H₄CO₂H, where the tert-butyl carbamate protecting group is attached to the 4-aminobenzoic acid backbone [1].

The molecular structure exhibits a planar aromatic system with the benzene ring serving as the central scaffold [8]. The tert-butoxycarbonyl protecting group introduces significant steric bulk through its three methyl groups, creating a quaternary carbon center that influences the compound's conformational behavior [26]. The SMILES notation for this compound is CC(C)(C)OC(=O)Nc1ccc(cc1)C(O)=O, while the InChI key is ZJDBQMWMDZEONW-UHFFFAOYSA-N [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₄ |

| Molecular Weight | 237.25 g/mol |

| InChI | InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(O)=O |

Crystallographic Properties

The crystallographic properties of Boc-4-Abz-OH are characterized by its solid-state arrangement and intermolecular interactions [16]. While specific crystal structure data for this exact compound was not extensively documented in the literature, related tert-butoxycarbonyl protected amino acid derivatives typically exhibit monoclinic or orthorhombic crystal systems [15] [16]. The crystal packing is predominantly influenced by hydrogen bonding patterns involving the carboxylic acid functionality and the carbamate nitrogen-hydrogen bond [16].

The compound demonstrates characteristic features of carbamate-protected aromatic amino acids, where the crystal structure is stabilized through intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules [27]. The tert-butyl groups contribute to the crystal lattice through van der Waals interactions and steric effects that influence the overall packing efficiency [16]. These crystallographic characteristics are consistent with the syn configuration commonly observed in carbamate-protected compounds, where the partially double amide carbon-nitrogen bond exhibits restricted rotation [16].

Physical State and Appearance

Boc-4-Abz-OH exists as a white to light brown crystalline powder under standard ambient conditions [6] [13]. The compound exhibits the characteristic appearance of protected amino acid derivatives, manifesting as a solid crystalline material with a tendency to develop a slight yellow or beige coloration upon prolonged exposure to light and air [13] [29]. This photosensitivity is attributed to the aromatic system and the carbamate protecting group, which can undergo minor degradation under oxidative conditions [29].

The melting point of Boc-4-Abz-OH is approximately 200°C with decomposition, indicating thermal instability at elevated temperatures [1] [6]. This decomposition behavior is typical of tert-butoxycarbonyl protected compounds, where the protecting group undergoes elimination reactions at high temperatures [13]. The compound demonstrates the physical characteristics expected for carbamate-protected aromatic amino acids, including crystalline structure and moderate thermal stability [6] [13].

| Physical Property | Value |

|---|---|

| Physical State | Crystalline powder |

| Color | White to light brown |

| Melting Point | ~200°C (with decomposition) |

| Density | 1.2 ± 0.1 g/cm³ |

| Flash Point | 157.1 ± 23.2°C |

Spectroscopic Profiles

The spectroscopic characterization of Boc-4-Abz-OH reveals distinctive absorption patterns consistent with its functional groups [14] [19]. Infrared spectroscopy demonstrates characteristic absorption bands for the carbamate carbonyl stretch at approximately 1680-1720 cm⁻¹, which is diagnostic for tert-butoxycarbonyl protecting groups [24] [28]. The carboxylic acid carbonyl appears at 1700-1730 cm⁻¹, while the nitrogen-hydrogen stretch of the carbamate manifests as a medium intensity band in the 3300-3500 cm⁻¹ region [19] [31].

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound [14] [20]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the tert-butyl group as a singlet at approximately 1.5 parts per million, corresponding to nine equivalent protons [26]. The aromatic protons appear as doublets in the 7.4-8.0 parts per million region, consistent with para-disubstituted benzene derivatives [14]. The carbamate nitrogen-hydrogen proton typically resonates around 6.7 parts per million as a broad singlet [14].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbons of both the carbamate and carboxylic acid functionalities in the 170-180 parts per million region [20]. The quaternary carbon of the tert-butyl group appears around 80 parts per million, while the methyl carbons resonate at approximately 28 parts per million [20]. The aromatic carbon signals are distributed between 120-165 parts per million, with the quaternary aromatic carbons appearing downfield due to their substitution patterns [20].

| Spectroscopic Technique | Key Absorption/Chemical Shift |

|---|---|

| Infrared Spectroscopy | Carbamate C=O: 1680-1720 cm⁻¹ |

| Carboxylic C=O: 1700-1730 cm⁻¹ | |

| N-H stretch: 3300-3500 cm⁻¹ | |

| ¹H Nuclear Magnetic Resonance | tert-Butyl: ~1.5 ppm (9H, s) |

| Aromatic: 7.4-8.0 ppm | |

| NH: ~6.7 ppm (1H, br s) |

Solubility Parameters in Various Solvents

The solubility characteristics of Boc-4-Abz-OH demonstrate typical behavior for carbamate-protected aromatic amino acids [10] [13]. The compound exhibits good solubility in dimethyl sulfoxide, with solubility data indicating effective dissolution in this polar aprotic solvent [10]. Methanol serves as another suitable solvent for this compound, reflecting the polar nature of both the carboxylic acid and carbamate functionalities [13].

Water solubility is limited due to the hydrophobic nature of the tert-butyl protecting group, which significantly reduces the compound's overall polarity compared to the unprotected 4-aminobenzoic acid [29] [30]. The parent compound 4-aminobenzoic acid demonstrates water solubility of 4.7 g/L at 20°C, but the introduction of the bulky tert-butoxycarbonyl group substantially decreases aqueous solubility [29] [34]. Organic solvents such as ethanol and acetone provide moderate solubility, while non-polar solvents like petroleum ether result in poor dissolution [13].

The solubility pattern reflects the amphiphilic nature of the molecule, where the polar carboxylic acid and carbamate groups favor polar solvents, while the tert-butyl group introduces significant hydrophobic character [10] [13]. This solubility profile is particularly relevant for synthetic applications where selective dissolution and purification procedures are required [10].

| Solvent | Solubility |

|---|---|

| Dimethyl Sulfoxide | Good |

| Methanol | Soluble |

| Water | Limited (due to tert-butyl group) |

| Ethanol | Moderate |

| Petroleum Ether | Poor |

Stability Under Different Environmental Conditions

The stability profile of Boc-4-Abz-OH is primarily governed by the lability of the tert-butoxycarbonyl protecting group under various environmental conditions [39] [40]. Under neutral and mildly basic conditions, the compound demonstrates reasonable stability, with the carbamate bond remaining intact [39]. However, exposure to acidic conditions, particularly strong acids like trifluoroacetic acid, results in rapid deprotection through protonation of the carbonyl oxygen followed by elimination of the tert-butyl cation [40].

Temperature stability studies indicate that the compound begins to decompose around 200°C, consistent with the thermal lability of tert-butoxycarbonyl groups [1] [32]. This thermal decomposition follows typical patterns observed for carbamate protecting groups, where elevated temperatures promote elimination reactions leading to carbon dioxide evolution and formation of the corresponding amine [32]. The stability under ambient storage conditions is generally good when the compound is kept in sealed containers away from moisture and strong acids [13].

Light sensitivity represents another important stability consideration, as prolonged exposure to ultraviolet radiation can lead to gradual degradation of both the aromatic system and the protecting group [29] [30]. The compound should be stored under conditions that minimize exposure to light and air to maintain its integrity over extended periods [13]. Humidity control is also crucial, as moisture can catalyze hydrolytic processes that compromise the protecting group [39].

| Environmental Condition | Stability |

|---|---|

| Neutral pH | Stable |

| Acidic Conditions | Unstable (deprotection occurs) |

| Basic Conditions | Moderately stable |

| Temperature >200°C | Unstable (decomposition) |

| Light Exposure | Gradually degrades |

| Ambient Storage | Stable (when properly stored) |

Acid-Base Properties and pKa Values

The acid-base behavior of Boc-4-Abz-OH is characterized by the presence of both acidic and basic functional groups within the molecular structure [13] [38]. The carboxylic acid functionality serves as the primary acidic site, with a predicted pKa value of approximately 4.33, which is consistent with substituted benzoic acid derivatives [13]. This value reflects the electron-withdrawing effect of the para-carbamate substituent, which slightly increases the acidity compared to unsubstituted benzoic acid [29].

The carbamate nitrogen represents a very weak basic site due to the electron-withdrawing nature of the carbonyl group, which significantly reduces the basicity compared to free amino groups [38]. The parent compound 4-aminobenzoic acid exhibits pKa values of 2.50 and 4.87 for the carboxylic acid and amino group respectively, but the introduction of the tert-butoxycarbonyl protecting group eliminates the basic character of the nitrogen [29] [42].

The acid dissociation behavior follows typical patterns for substituted benzoic acids, where the compound exists predominantly in its neutral form at physiological pH but becomes ionized under basic conditions [38]. The carboxylic acid pKa of 4.33 indicates that the compound will be approximately 50% ionized at this pH value, with increasing ionization as the pH rises above this threshold [38]. This acid-base profile is particularly relevant for understanding the compound's behavior in different chemical environments and its potential interactions with other molecules [38].

| Functional Group | pKa Value | Character |

|---|---|---|

| Carboxylic Acid | ~4.33 | Acidic |

| Carbamate Nitrogen | N/A | Non-basic (protected) |

| Overall Behavior | Monoprotic acid | Acidic at physiological pH |

Historical Synthetic Routes

The development of synthetic routes for tert-butyloxycarbonyl-4-aminobenzoic acid (Boc-4-Abz-OH) parallels the broader evolution of protecting group chemistry and aminobenzoic acid synthesis. The compound, bearing the Chemical Abstracts Service number 66493-39-8 and molecular formula C₁₂H₁₅NO₄ [1] [2], represents a convergence of two distinct synthetic lineages: the preparation of 4-aminobenzoic acid and the development of tert-butyloxycarbonyl protection methodology.

The historical foundation for 4-aminobenzoic acid synthesis was established through two primary industrial routes [3]. The first approach involved the reduction of 4-nitrobenzoic acid, utilizing catalytic hydrogenation or chemical reduction methods to convert the nitro functionality to the corresponding amine [3]. The second industrial method employed the Hofmann degradation of the monoamide derived from terephthalic acid, which provided an alternative pathway that avoided the handling of nitro compounds [3] [4].

Early synthetic investigations into para-aminobenzoic acid derivatives explored the nitration of toluene followed by separation of the para isomer, reduction to the amine, protection of the amino group, oxidation to the carboxylic acid, and subsequent deprotection [4]. This multi-step sequence, while effective, highlighted the need for more efficient protection strategies that could withstand oxidative conditions while maintaining chemical stability.

The introduction of the tert-butyloxycarbonyl protecting group marked a significant advancement in amino acid and amine protection chemistry [5] [6]. Historical development of Boc protection methodology emerged from the need for an acid-labile protecting group that could be selectively removed under mild conditions without affecting other functional groups [7]. Early applications focused on peptide synthesis, where the Boc group demonstrated superior stability compared to other protecting groups under basic conditions while remaining readily cleavable under acidic conditions [8] [6].

Contemporary Synthetic Strategies

Modern synthetic approaches to Boc-4-Abz-OH employ streamlined methodologies that integrate current understanding of protecting group chemistry with efficient synthetic planning [9]. Contemporary strategies emphasize atom economy, reduced environmental impact, and operational simplicity while maintaining high yields and product purity.

The predominant contemporary route involves the direct protection of 4-aminobenzoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions [1] [5] [10]. This approach offers several advantages over historical multi-step sequences, including shorter reaction times, higher yields, and reduced waste generation. The reaction typically proceeds under aqueous or mixed aqueous-organic conditions using sodium hydroxide, sodium bicarbonate, or triethylamine as the base [5] [11] [12].

Contemporary reaction protocols have been optimized to address specific challenges associated with the substrate's bifunctional nature. The presence of both amino and carboxylic acid functionalities requires careful pH control to ensure selective protection of the amine while avoiding unwanted side reactions [1]. Modern procedures often employ buffered conditions or stepwise addition of reagents to maintain optimal reaction pH throughout the transformation.

Alternative contemporary strategies include the use of 4-dimethylaminopyridine (DMAP) as a catalyst in acetonitrile solution, which provides enhanced reaction rates and improved selectivity [5]. This approach is particularly valuable for sensitive substrates or when conducting the reaction under anhydrous conditions. The DMAP-catalyzed protocol offers better control over reaction stoichiometry and reduces the formation of bis-protected products.

Recent developments in flow chemistry have been applied to Boc protection reactions, offering improved heat and mass transfer, better control of reaction parameters, and enhanced safety profiles [13] [14]. Continuous-flow protocols for Boc protection provide consistent product quality and facilitate scale-up operations while reducing solvent usage and waste generation.

Boc-Protection Mechanisms

The mechanism of tert-butyloxycarbonyl protection involves nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate and subsequent decarboxylation [5] [10]. This mechanism proceeds through a well-defined pathway that has been extensively studied and optimized.

The initial step involves coordination of the amine lone pair with the electrophilic carbonyl carbon of Boc₂O [10]. The nucleophilic attack is facilitated by the presence of base, which enhances the nucleophilicity of the amine through deprotonation or through stabilization of the transition state. The resulting tetrahedral intermediate undergoes elimination of the tert-butyl carbonate leaving group, which spontaneously decarboxylates to form carbon dioxide and tert-butoxide [5].

The tert-butoxide generated in the reaction acts as a base, abstracting a proton from the positively charged nitrogen to yield the final Boc-protected amine product [10]. The evolution of carbon dioxide drives the reaction to completion and prevents reversibility under normal reaction conditions. This mechanistic feature contributes to the generally high yields observed in Boc protection reactions.

Temperature effects on the protection mechanism have been systematically investigated, revealing that elevated temperatures can lead to competing reactions, including multiple protection events and substrate decomposition [15]. Optimal reaction temperatures typically range from room temperature to 40°C, balancing reaction rate with selectivity considerations.

The influence of solvent polarity on the protection mechanism has been documented, with polar protic solvents generally providing faster reaction rates due to enhanced solvation of charged intermediates [15]. However, solvent choice must be balanced against substrate solubility, product stability, and ease of purification considerations.

Regioselective Protection Methodologies

Regioselective protection strategies have been developed to address situations where multiple amino groups are present or where chemoselective protection is required in the presence of other reactive functionalities [16] [17] [18]. These methodologies are particularly important in complex synthetic sequences where protecting group compatibility is crucial.

Substrate-controlled regioselectivity relies on intrinsic differences in amino group reactivity based on electronic and steric factors [17] [19]. Primary amines generally react faster than secondary amines under standard Boc protection conditions, while aromatic amines typically require more forcing conditions compared to aliphatic amines [16]. These reactivity differences can be exploited to achieve selective protection in molecules containing multiple amino functionalities.

Steric hindrance plays a significant role in regioselective protection, with sterically hindered amines requiring longer reaction times or elevated temperatures for complete conversion [19]. This property can be utilized to achieve kinetic selectivity, where less hindered amines react preferentially under mild conditions while more hindered amines remain unreacted.

Electronic effects also influence regioselectivity, with electron-rich amines generally showing enhanced reactivity toward Boc₂O compared to electron-deficient amines [18]. This electronic dependence can be exploited in substrates containing both electron-rich and electron-poor amino groups to achieve selective protection.

Catalyst-controlled regioselectivity has been developed using specialized protecting group reagents and catalytic systems [17]. These approaches often employ bulky or chelating catalysts that provide discrimination between different amino sites based on steric or electronic factors. The use of supramolecular catalysts, such as cyclodextrin complexes, has shown promise for achieving high regioselectivity in challenging substrates [17].

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to Boc-4-Abz-OH synthesis, focusing on reducing environmental impact while maintaining synthetic efficiency [20] [21] [22]. These approaches encompass solvent selection, catalyst development, waste minimization, and energy efficiency considerations.

Solvent-free methodologies represent a significant advancement in green Boc protection chemistry [23] [21]. These protocols eliminate the need for organic solvents by conducting the reaction under neat conditions or using solid-supported reagents. Solvent-free approaches typically employ mechanical activation, such as ball milling, to facilitate mixing and heat transfer without requiring traditional liquid-phase solvents [20].

Water-based synthesis protocols have been developed that utilize the amphiphilic properties of di-tert-butyl dicarbonate to achieve efficient protection in aqueous media [5] [11]. These "on-water" reactions often proceed faster than their organic solvent counterparts and eliminate the need for organic co-solvents. The use of water as the primary reaction medium significantly reduces the environmental footprint of the synthesis while maintaining high yields and selectivity.

Microwave-assisted synthesis has been applied to Boc protection reactions, providing rapid heating, reduced reaction times, and improved energy efficiency [24]. Microwave protocols typically achieve complete conversion in minutes rather than hours, reducing energy consumption and improving overall process efficiency. The use of microwave heating also enables better temperature control and reduces the formation of side products [24].

Biocatalytic approaches to Boc protection have been explored using engineered enzymes capable of catalyzing carbamate formation [20]. While still in early development stages, these methods offer the potential for highly selective protection under mild, environmentally benign conditions. Biocatalytic methods typically operate under aqueous conditions at moderate temperatures and pH values, reducing the need for harsh chemicals and extreme reaction conditions.

Alternative protecting group reagents based on renewable feedstocks have been investigated as sustainable alternatives to traditional Boc₂O [20]. These include bio-derived dicarbonates and modified protection protocols that utilize less environmentally persistent reagents while maintaining comparable protection efficiency.

Purification and Isolation Techniques

The purification and isolation of Boc-4-Abz-OH requires careful consideration of the compound's physical and chemical properties, including its moderate water solubility, thermal stability, and acid-labile protecting group [25] [26] [27]. Modern purification strategies emphasize efficiency, scalability, and product quality while minimizing solvent usage and waste generation.

Crystallization represents the most commonly employed purification method for Boc-4-Abz-OH [25] [26]. The compound typically crystallizes as a white to off-white solid with a melting point of approximately 200°C with decomposition [2]. Recrystallization from ethyl acetate or ethyl acetate-hexane mixtures provides high-purity material suitable for most synthetic applications [26].

The crystallization process requires careful temperature control to prevent thermal decomposition of the Boc protecting group [2]. Optimal recrystallization protocols employ gradual cooling from elevated temperatures, typically 60-80°C, to room temperature over several hours. The addition of anti-solvent, such as hexanes to ethyl acetate solutions, can improve crystal quality and yield [25].

Chromatographic purification methods, including flash column chromatography and high-performance liquid chromatography, provide alternative approaches for cases where crystallization is insufficient [25] [27]. Silica gel column chromatography using ethyl acetate-hexane gradients typically provides excellent separation of Boc-4-Abz-OH from reaction impurities and unreacted starting materials.

The acid-labile nature of the Boc protecting group requires careful attention to purification conditions to prevent unwanted deprotection [15]. Neutral or slightly basic silica gel should be used for column chromatography, and prolonged exposure to acidic conditions must be avoided. The use of buffered eluent systems can help maintain appropriate pH conditions during chromatographic separation.

Extraction-based purification protocols exploit the acid-base properties of Boc-4-Abz-OH to achieve selective separation from neutral and basic impurities [25]. The carboxylic acid functionality allows for selective extraction into basic aqueous solutions, followed by acidification and re-extraction into organic solvents. This approach is particularly useful for removing excess Boc₂O and other neutral impurities.

Sublimation has been employed for high-purity applications, though the thermal stability of the Boc group limits the applicability of this technique [27]. When sublimation is used, it must be conducted under reduced pressure at temperatures below 100°C to prevent decomposition of the protecting group.

Industrial-Scale Production Considerations

Industrial-scale production of Boc-4-Abz-OH presents unique challenges related to safety, economics, environmental compliance, and quality assurance [28] [29] [30] [31]. Successful scale-up requires comprehensive understanding of reaction kinetics, heat transfer, mass transfer, and process safety considerations.

Heat management represents a critical factor in industrial-scale Boc protection reactions [28] [30]. The exothermic nature of the protection reaction can lead to significant temperature rises in large-scale batches, potentially causing decomposition of the Boc protecting group or formation of unwanted side products. Industrial reactors must be equipped with adequate cooling systems and temperature monitoring to maintain optimal reaction conditions.

The evolution of carbon dioxide during the protection reaction requires appropriate venting systems to prevent pressure buildup in closed reactor systems [10] [30]. Industrial protocols typically employ controlled venting or gas scrubbing systems to manage CO₂ evolution while preventing atmospheric release of volatile organic compounds.

Process safety assessments must address the handling of di-tert-butyl dicarbonate, which can undergo explosive decomposition under certain conditions [30] [31]. Industrial facilities require specialized storage, handling, and transport procedures for Boc₂O, including temperature control, exclusion of moisture, and appropriate fire suppression systems.

Quality control considerations for industrial production include real-time monitoring of reaction progress, in-process purity assessment, and final product specification testing [32] [31]. Analytical methods must be validated for industrial-scale batches and provide reliable data for process control and product release decisions.

Waste management strategies for industrial Boc-4-Abz-OH production must address both aqueous and organic waste streams [20] [31]. The use of water-based reaction systems can reduce organic solvent waste but requires treatment of basic aqueous effluents. Solvent recovery and recycling systems can significantly reduce operating costs and environmental impact.

Economic optimization involves balancing raw material costs, reaction yields, purification efficiency, and waste disposal expenses [31] [33]. Industrial processes typically target yields above 85% with purities exceeding 98% to achieve favorable economics. Process intensification techniques, such as continuous processing or reactive crystallization, can improve efficiency and reduce capital requirements.

Quality Control and Purity Assessment

Quality control and purity assessment of Boc-4-Abz-OH require multiple analytical techniques to ensure product specifications are met consistently [34] [32] [35] [36]. Modern quality control protocols emphasize both chemical purity and impurity profiling to provide comprehensive characterization of the final product.

High-performance liquid chromatography (HPLC) serves as the primary method for purity determination and impurity profiling [32] [35]. Reverse-phase HPLC using C18 columns with acetonitrile-water gradients typically provides excellent separation of Boc-4-Abz-OH from potential impurities, including unreacted 4-aminobenzoic acid, bis-protected products, and hydrolysis products.

Quantitative nuclear magnetic resonance (qNMR) spectroscopy has emerged as a powerful orthogonal method for purity assessment [32] [35]. The technique provides absolute purity determinations without requiring reference standards for impurities, making it particularly valuable for new or proprietary compounds. ¹H NMR spectroscopy using internal standards can achieve precision levels below 0.5% for purity determinations [32].

The integration of multiple NMR signals corresponding to different proton environments allows for detailed impurity analysis and structural confirmation [32]. The characteristic signals of the Boc group (singlet at approximately 1.5 ppm) and aromatic protons (doublets at 7.6 and 7.9 ppm) provide diagnostic information for identity confirmation and purity assessment [1].

Elemental analysis provides complementary information for purity assessment, particularly for detecting inorganic impurities that may not be visible by chromatographic or spectroscopic methods [37]. Carbon, hydrogen, and nitrogen analysis can detect the presence of residual salts, water content, and other inorganic contaminants that might affect product performance.

Mass spectrometry, including both electron ionization and electrospray ionization methods, provides molecular weight confirmation and impurity identification capabilities [36]. High-resolution mass spectrometry can distinguish between isobaric impurities and provide structural information for unknown impurities.

Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide information about thermal stability, polymorphic forms, and residual solvent content [36]. These methods are particularly important for understanding storage stability and processing limitations.

Spectroscopic identity confirmation employs infrared spectroscopy to verify functional group presence and molecular structure [36]. The characteristic carbonyl stretches of the Boc group (approximately 1715 cm⁻¹) and carboxylic acid (approximately 1680 cm⁻¹) provide definitive identification markers [2].

Purity specifications for pharmaceutical and research applications typically require minimum purities of 98-99% by HPLC with individual impurity limits below 0.5% [32] [35]. These specifications ensure consistent performance in downstream applications while providing adequate shelf-life stability under recommended storage conditions.

Water content determination using Karl Fischer titration is essential for products intended for long-term storage or use in water-sensitive applications [34]. Residual water can catalyze hydrolysis of the Boc protecting group, leading to product degradation during storage.

Microbiological testing may be required for products intended for pharmaceutical applications, ensuring absence of pathogenic microorganisms and compliance with relevant pharmacopeial standards [34]. These tests include total aerobic microbial count, yeast and mold count, and testing for specific pathogenic organisms.

XLogP3

GHS Hazard Statements

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (83.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant